7,7-Dimethyl-6-azaspiro[4.5]decan-9-one chemical structure properties
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one chemical structure properties
An In-depth Technical Guide to the 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one Core
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Spirocyclic Scaffold
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on the 7,7-dimethyl-6-azaspiro[4.5]decan-9-one core, a largely unexplored scaffold with significant potential. While direct literature on this specific molecule is sparse, this document will provide a comprehensive technical overview by examining its constituent parts: the 6-azaspiro[4.5]decane framework, the influence of the gem-dimethyl substitution, and the reactivity of the ketone functionality. By synthesizing data from related structures and fundamental chemical principles, we aim to equip researchers, scientists, and drug development professionals with a robust understanding of this promising chemical entity.
Molecular Architecture and Physicochemical Properties
The 7,7-dimethyl-6-azaspiro[4.5]decan-9-one molecule is a bicyclic amine featuring a piperidine ring fused to a cyclopentane ring at the alpha-carbon to the nitrogen. The systematic IUPAC name for this compound is 7,7-dimethyl-6-azaspiro[4.5]decan-9-one.
Key Structural Features:
-
6-Azaspiro[4.5]decane Core: This spirocyclic system forms the foundation of the molecule, providing a rigid and defined three-dimensional structure. The 6-azaspiro[4.5]decane skeleton is a recurring motif in a number of biologically active natural products and synthetic compounds, including the marine alkaloids halichlorine and pinnaic acid.[1][2]
-
Ketone at C9: The presence of a carbonyl group at the 9-position introduces a site for hydrogen bonding and potential metabolic activity. It also serves as a synthetic handle for further functionalization.
-
Gem-Dimethyl Group at C7: The two methyl groups at the 7-position are expected to have a significant impact on the molecule's conformation and reactivity due to the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[3][4] This effect can favor cyclization reactions during synthesis and may influence the binding of the molecule to biological targets by restricting conformational flexibility.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H19NO | From structure |
| Molecular Weight | 181.28 g/mol | From molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar azaspirodecane derivatives[5] |
| Boiling Point | > 200 °C | Expected to be higher than simpler azaspiro[4.5]decanes due to increased molecular weight and polarity from the ketone. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane). Limited solubility in water. | The hydrocarbon backbone suggests organic solubility, while the nitrogen and oxygen atoms may impart slight aqueous solubility. |
| pKa (of the conjugate acid) | 9.0 - 10.5 | The secondary amine is expected to be basic, similar to other piperidine derivatives. |
Spectroscopic Characteristics (Predicted)
-
¹H NMR: Expected signals would include singlets for the two methyl groups, multiplets for the methylene protons of the cyclopentane and piperidine rings, and a broad singlet for the N-H proton.
-
¹³C NMR: A characteristic signal for the carbonyl carbon is expected around 200-220 ppm. Signals for the spiro carbon and the carbon bearing the gem-dimethyl group would also be distinctive.
-
IR Spectroscopy: A strong absorption band between 1700-1720 cm⁻¹ corresponding to the ketone C=O stretch would be a key feature. A band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 181.
Synthesis of the 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one Core
While a specific synthesis for 7,7-dimethyl-6-azaspiro[4.5]decan-9-one has not been reported, a plausible synthetic route can be devised based on established methodologies for constructing the 6-azaspiro[4.5]decane skeleton. The following proposed multi-step synthesis leverages known organic reactions and highlights key strategic considerations.
Proposed Retrosynthetic Analysis
Caption: Hypothetical synthetic workflow for 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one.
Potential Applications and Biological Activity
The 6-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the gem-dimethyl group and the ketone functionality in 7,7-dimethyl-6-azaspiro[4.5]decan-9-one could modulate these activities and confer novel pharmacological properties.
Central Nervous System (CNS) Activity
Derivatives of azaspiro[4.5]decanes have shown significant activity at various CNS targets:
-
Dopamine Agonists: Certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists. [6][7]The rigid spirocyclic framework can mimic the conformation of dopamine, allowing for interaction with its receptors.
-
5-HT1A Receptor Agonists: 1-Oxa-4-thiaspiro[4.5]decane derivatives are potent and selective 5-HT1A receptor agonists, suggesting potential applications in the treatment of anxiety and depression. [8]* Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. [9][10]* Sigma-1 (σ1) Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 receptor ligands for potential use in tumor imaging. [11][12]
Anticancer and Other Therapeutic Areas
-
Anticancer Activity: Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated cytotoxic activity against several human cancer cell lines. [8]Additionally, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown potent antiproliferative effects. [13]* Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been shown to accelerate the regeneration of lymphocytes and granulocytes, indicating potential as myelostimulators. [14]
Caption: Potential therapeutic applications of the 7,7-dimethyl-6-azaspiro[4.5]decan-9-one core.
Future Directions and Conclusion
The 7,7-dimethyl-6-azaspiro[4.5]decan-9-one core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The insights from related azaspiro[4.5]decane systems strongly suggest that this molecule and its derivatives could possess valuable pharmacological properties. Future research should focus on the development of an efficient and scalable synthesis for this core structure. Once synthesized, a thorough investigation of its physicochemical properties and a broad screening for biological activity are warranted. The unique conformational constraints imposed by the gem-dimethyl group, combined with the electronic properties of the ketone, make this an exciting target for further investigation in the field of drug discovery.
References
-
Brubaker, A. N., & Colley, M. J. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
ACS Publications. (n.d.). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]
-
Wanibuchi, F., et al. (1991). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 39(10), 2583-2590. [Link]
-
Abele, E., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]
-
Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6213–6225. [Link]
-
William Reusch. (n.d.). Heterocyclic Compounds. MSU chemistry. Retrieved from [Link]
-
Nakamura, N., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 58(3), 271–279. [Link]
-
The gem-Dimethyl Effect Revisited. (2025, August 6). ResearchGate. [Link]
-
Koichev, A., & Koicheva, N. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5. Arkat USA. [Link]
-
Koichev, A., & Venin, A. (1998). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 103–109. [Link]
-
Liu, L., et al. (n.d.). Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. ResearchGate. [Link]
-
Zhang, J., et al. (2023). Asymmetric total synthesis strategies of halichlorine and pinnaic acid. RSC Advances, 13(50), 35193–35209. [Link]
-
ChemInform Abstract: Synthesis of a 6-Azaspiro[4.5]decane Related to Halichlorine and the Pinnaic Acids. (2010, March). ResearchGate. [Link]
-
PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). 6-Azaspiro[4.5]decane. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5484. [Link]
-
Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. Azaspirodecane derivatives | Thermo Fisher Scientific [thermofisher.com]
- 6. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
